REACTION_CXSMILES
|
[Na].[O:2]=[C:3]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CCO>[CH2:16]([CH:10]([C:3](=[O:2])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |^1:0|
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The medium is then refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with a cyclohexane/EtOAc gradient of 0 to 20% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.29 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |